molecular formula C8H13ClN2 B1315206 3,5-Dimethylphenylhydrazine hydrochloride CAS No. 60481-36-9

3,5-Dimethylphenylhydrazine hydrochloride

Cat. No.: B1315206
CAS No.: 60481-36-9
M. Wt: 172.65 g/mol
InChI Key: RSBQANBNDXZFIY-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylhydrazine hydrochloride is a compound with the molecular formula C8H13ClN2 and a molecular weight of 172.66 . It is a white to yellow powder or crystals and is often used in laboratory settings .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,5-dimethylphenyl)hydrazine hydrochloride . The InChI code is 1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H . The canonical SMILES representation is CC1=CC(=CC(=C1)NN)C.Cl .

Scientific Research Applications

Cancer Research

One significant application of hydrazine derivatives, closely related to 3,5-dimethylphenylhydrazine hydrochloride, is in cancer research. For instance, 1,2-dimethylhydrazine hydrochloride has been used to induce colonic carcinomas in animal models. This compound causes an increase in the tritiated thymidine-labeling index, indicating a rise in DNA synthesis, and leads to the development of colonic tumors. Such research aids in understanding the mechanisms of cancer development and testing potential treatments (Thurnherr et al., 1973).

Alzheimer's Disease Research

Hydrazine derivatives are also utilized in Alzheimer's disease research. A study synthesized J147 from 2,4-dimethylphenylhydrazine hydrochloride, aiming to develop a potential PET agent for imaging Alzheimer's disease. Such developments are crucial in diagnosing and understanding the progression of neurodegenerative diseases (Wang et al., 2013).

Chemical Synthesis and Structural Analysis

Hydrazine derivatives are instrumental in chemical synthesis and structural analysis. For example, N′-methyl-2,6-dimethylphenylhydrazine hydrochloride has been used to synthesize various compounds, providing insights into chemical structures and reactions. This type of research is fundamental in developing new chemical entities with potential applications in various fields (Bajwa & Brown, 1969; 1970).

Antibacterial Research

In the realm of antibacterial research, hydrazine derivatives are synthesized and evaluated for their efficacy. A study focused on synthesizing novel 3,5-diphenylcyclohex-2-en-1-one derivatives via reactions with hydrazine hydrate, demonstrating high antibacterial activity against Gram-positive bacteria. Research like this contributes to the development of new antibacterial agents, which is increasingly important due to rising antibiotic resistance (Abd Allah et al., 2015).

Drug Development

Hydrazine derivatives play a critical role in drug development, particularly in creating new pharmaceutical compounds. Their use in synthesizing various medicinal compounds highlights the versatility and importance of hydrazine derivatives in pharmaceutical research, potentially leading to new treatments for various diseases (Ashry et al., 2007).

Safety and Hazards

3,5-Dimethylphenylhydrazine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives through the Fischer indole synthesis protocol . This compound interacts with various enzymes and proteins, including hydrazine derivatives and ketones, to form hydrazones. The nature of these interactions involves nucleophilic addition reactions, where the nitrogen atom in this compound acts as a nucleophile, attacking the carbonyl carbon of ketones to form stable hydrazone products .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain oxidoreductases, thereby affecting redox reactions within the cell. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Threshold effects have been observed, where a specific dosage range triggers noticeable biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and hydrolases, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and toxicity. Understanding the transport mechanisms is essential for predicting the compound’s behavior in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(3,5-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQANBNDXZFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505732
Record name (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-36-9
Record name Hydrazine, (3,5-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60481-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylphenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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